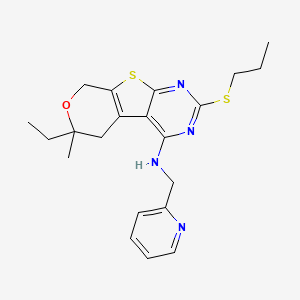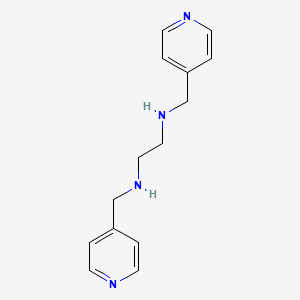
N1,N2-Bis(pyridin-4-ylmethyl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Bis(4-pyridyl)-2,5-diazahexane is an organic compound that belongs to the class of bis-pyridyl ligands. This compound is characterized by the presence of two pyridine rings connected by a diazahexane chain. It is commonly used in coordination chemistry due to its ability to form stable complexes with various metal ions.
準備方法
Synthetic Routes and Reaction Conditions
1,6-Bis(4-pyridyl)-2,5-diazahexane can be synthesized through a multi-step process involving the reaction of pyridine derivatives with appropriate reagents. One common method involves the reaction of 4-pyridylmethyl chloride with 1,6-diaminohexane under basic conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of 1,6-Bis(4-pyridyl)-2,5-diazahexane may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1,6-Bis(4-pyridyl)-2,5-diazahexane undergoes various chemical reactions, including:
Coordination Reactions: It forms stable coordination complexes with metal ions such as copper, zinc, and cadmium.
Substitution Reactions: The pyridine rings can undergo substitution reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, depending on the nature of the metal ion it is complexed with.
Common Reagents and Conditions
Coordination Reactions: Metal salts such as copper nitrate, zinc acetate, and cadmium chloride are commonly used.
Substitution Reactions: Electrophiles such as alkyl halides and acyl chlorides can be used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Major Products Formed
Coordination Complexes: The formation of coordination polymers and discrete metal complexes.
Substituted Derivatives: Products with substituted pyridine rings.
Redox Products: Oxidized or reduced forms of the compound, depending on the reaction conditions.
科学的研究の応用
1,6-Bis(4-pyridyl)-2,5-diazahexane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination polymers and metal-organic frameworks.
Biology: The compound is studied for its potential use in drug delivery systems and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, including sensors and catalysts.
作用機序
The mechanism of action of 1,6-Bis(4-pyridyl)-2,5-diazahexane primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings and the diazahexane chain act as donor sites, forming stable complexes with metal ions. These complexes can exhibit unique properties, such as enhanced catalytic activity or improved stability, depending on the nature of the metal ion and the coordination environment.
類似化合物との比較
Similar Compounds
1,6-Bis(4-pyridyl)hexane: Similar structure but lacks the diazahexane chain.
1,3-Bis(4-pyridyl)propane: Shorter chain length between the pyridine rings.
1,4-Bis(4-pyridyl)butane: Intermediate chain length between the pyridine rings.
Uniqueness
1,6-Bis(4-pyridyl)-2,5-diazahexane is unique due to the presence of the diazahexane chain, which provides additional coordination sites and flexibility in forming complexes. This structural feature allows for the formation of more diverse and stable coordination networks compared to similar compounds with shorter or different chain lengths.
特性
CAS番号 |
7254-15-1 |
|---|---|
分子式 |
C14H18N4 |
分子量 |
242.32 g/mol |
IUPAC名 |
N,N'-bis(pyridin-4-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H18N4/c1-5-15-6-2-13(1)11-17-9-10-18-12-14-3-7-16-8-4-14/h1-8,17-18H,9-12H2 |
InChIキー |
YZKCSOHHNKRNQL-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1CNCCNCC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-](/img/structure/B14154684.png)
![3-(2-methylpropyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14154687.png)
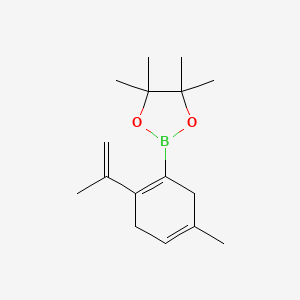
![N-[1-(4-Fluorophenyl)ethylidene]benzenamine](/img/structure/B14154696.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14154707.png)
![N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine](/img/structure/B14154715.png)
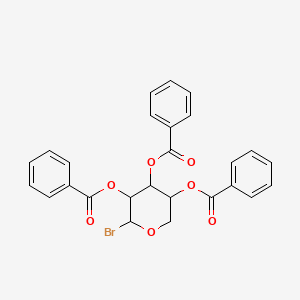
![ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate](/img/structure/B14154728.png)
![5H-Pyrrolo[3,4-b]pyridin-5,7(6H)-dione, 6-(2-thiazolyl)-](/img/structure/B14154738.png)
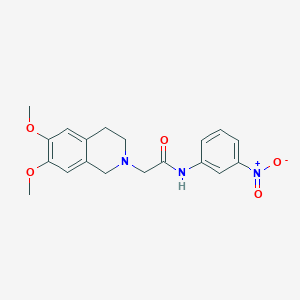
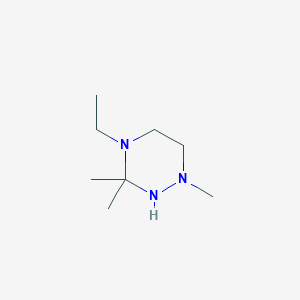
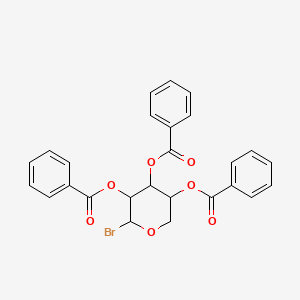
![N-[(2,4-Dimethylphenyl)methylene]benzenamine](/img/structure/B14154755.png)
